molecular formula C6H12N4 B8647655 4-Isopropyl-1H-pyrazole-3,5-diamine

4-Isopropyl-1H-pyrazole-3,5-diamine

Cat. No.: B8647655
M. Wt: 140.19 g/mol
InChI Key: BJXUZGXTSPZPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-1H-pyrazole-3,5-diamine ( 1375087-22-1, Molecular Formula: C6H12N4, Molecular Weight: 140.19 g/mol) is a high-purity chemical intermediate serving as a privileged scaffold in medicinal chemistry and drug discovery research. This diaminopyrazole compound is of significant interest for the synthesis of novel bioactive molecules, particularly in the development of anti-biofilm agents. Research has identified structurally related 4-arylazo-3,5-diamino-1H-pyrazole compounds as a novel class of anti-biofilm agents that function by stimulating the activity of phosphodiesterase (PDE) enzymes in bacteria, leading to a reduction of the key bacterial second messenger cyclic di-GMP, which subsequently inhibits biofilm formation . The pyrazole nucleus is a prominent heterocycle in FDA-approved pharmaceuticals and preclinical compounds, valued for its versatile binding properties and widespread biological activities, including anticancer, antimicrobial, and anti-inflammatory applications . As a 3,5-diamino-functionalized pyrazole derivative featuring an isopropyl substituent, this reagent provides a versatile synthetic handle for constructing complex molecular architectures, such as azo-coupled derivatives and Schiff bases, which are valuable for screening against therapeutic targets . Our product is supplied with a minimum purity of 95% and is stored at 2-8°C to ensure stability. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

4-propan-2-yl-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C6H12N4/c1-3(2)4-5(7)9-10-6(4)8/h3H,1-2H3,(H5,7,8,9,10)

InChI Key

BJXUZGXTSPZPGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(NN=C1N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole and triazole derivatives share structural similarities but exhibit distinct chemical and pharmacological profiles. Below is a detailed comparison of 4-Isopropyl-1H-pyrazole-3,5-diamine with three structurally related compounds:

Structural and Physicochemical Properties

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Solubility Stability
This compound Pyrazole 4-isopropyl, 3,5-diamino C₆H₁₂N₄ 140.19* Soluble in polar solvents Moderate thermal stability
N-Propyl-1H-1,2,4-triazole-3,5-diamine Triazole N-propyl, 3,5-diamino C₅H₁₁N₅ 141.17 Soluble in acidic solutions High stability in acidic conditions
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolopyrimidine 4-imino, 1-p-tolyl, 5-amino C₁₃H₁₂N₆ 252.28 Limited solubility in water Sensitive to oxidation
1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine Pyrazolopyrimidine 1-p-tolyl, 4-hydrazine C₁₂H₁₂N₆ 240.27 Soluble in DMSO Reacts under basic conditions

*Calculated based on atomic composition.

Research Findings and Key Differences

Bioavailability : Pyrazole derivatives like this compound generally exhibit better bioavailability than pyrazolopyrimidines due to reduced molecular rigidity.

Chemical Reactivity : Triazole derivatives (e.g., N-propyl-1H-1,2,4-triazole-3,5-diamine) show higher resistance to hydrolysis compared to pyrazoles.

Thermal Stability : Pyrazolopyrimidines degrade at temperatures above 150°C, whereas pyrazole and triazole derivatives remain stable up to 200°C.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-isopropyl-1H-pyrazole-3,5-diamine, and how can reaction conditions be systematically optimized?

  • Methodological Answer: Synthesis optimization involves factorial design of experiments (DoE) to evaluate variables such as temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading (e.g., acid/base catalysts). For example, condensation reactions between hydrazine derivatives and diketones require precise pH control (4.5–6.0) to avoid byproduct formation. Statistical tools like response surface methodology (RSM) can identify critical parameters for yield maximization . Parallel synthesis in microreactors may enhance reproducibility for small-scale academic studies .

Q. Which analytical techniques are most effective for characterizing this compound, and how should purity thresholds be validated?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns on the pyrazole ring, while high-resolution mass spectrometry (HRMS) validates molecular weight. Purity ≥95% can be confirmed via reverse-phase HPLC with UV detection (λ = 254 nm) and comparison to synthesized standards. Differential scanning calorimetry (DSC) further assesses crystallinity and thermal stability .

Q. How can researchers troubleshoot low yields during the purification of this compound?

  • Methodological Answer: Low yields often stem from inadequate solubility or competing side reactions. Solvent screening (e.g., ethyl acetate/hexane gradients) and pH-adjusted recrystallization (using dilute HCl/NaOH) can improve recovery. Column chromatography with silica gel (60–120 mesh) and a polarity gradient (e.g., 5–20% methanol in dichloromethane) may resolve co-eluting impurities. Centrifugal partition chromatography (CPC) is an alternative for polar byproducts .

Advanced Research Questions

Q. How do structural modifications (e.g., isopropyl vs. cyclohexyl substituents) impact the bioactivity of pyrazole-3,5-diamine derivatives?

  • Methodological Answer: Comparative structure-activity relationship (SAR) studies require systematic substitution at the 4-isopropyl position. For example, replacing isopropyl with cyclohexyl (as in 3-cyclohexyl-4-ethyl-1H-pyrazol-5-amine) alters steric bulk, affecting target binding. Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like cyclooxygenase-2 (COX-2), followed by in vitro assays (IC₅₀ measurements) to validate predictions .

Q. How should researchers address contradictions in reported bioactivity data for pyrazole-3,5-diamine analogs?

  • Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Meta-analysis of published data should standardize variables using Z-score normalization. For example, COX-2 inhibition data may vary due to enzyme source (human recombinant vs. murine). Replicating assays under controlled conditions (e.g., fixed ATP concentration in kinase assays) and applying Bland-Altman statistical analysis can resolve contradictions .

Q. What experimental designs are suitable for evaluating the pharmacokinetic (PK) properties of this compound in preclinical models?

  • Methodological Answer: A crossover design in rodent models minimizes inter-subject variability. Administer the compound intravenously (IV) and orally (PO) to calculate bioavailability (F = AUCₚₒ/AUCᵢᵥ × 100%). LC-MS/MS quantifies plasma concentrations, while compartmental modeling (e.g., non-linear mixed-effects modeling) estimates clearance rates. Tissue distribution studies require terminal sampling and homogenization in PBS-methanol (70:30) .

Q. How can reactor design principles be applied to scale up the synthesis of this compound for gram-to-kilogram production?

  • Methodological Answer: Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization reactions). Computational fluid dynamics (CFD) simulations optimize mixing efficiency in tubular reactors. For batch processes, jacketed glass reactors with controlled stirring (500–1000 rpm) prevent hot spots. Membrane separation units (e.g., nanofiltration) can replace traditional distillation for solvent recovery .

Q. What strategies mitigate compound instability during long-term storage or biological assays?

  • Methodological Answer: Degradation pathways (e.g., hydrolysis, oxidation) are identified via forced degradation studies (acid/base/thermal stress). Lyophilization with cryoprotectants (trehalose, mannitol) improves solid-state stability. For solution storage, use argon-sparged DMSO aliquots at −80°C. Real-time stability monitoring via UPLC-PDA at 0, 3, 6, and 12 months establishes shelf-life .

Methodological Notes

  • Data Validation: Cross-reference spectral data (NMR, HRMS) with PubChem/DSSTox entries to confirm structural integrity .
  • Ethical Compliance: Adhere to OECD guidelines for in vivo studies (e.g., humane endpoints, 3Rs principle) .
  • Open Science: Deposit raw data in repositories like Zenodo to enhance reproducibility .

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